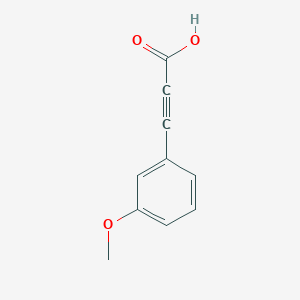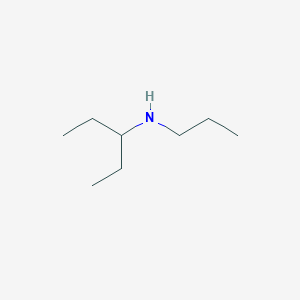
1-(2-Fluorophenyl)pyrrolidin-2-one
Übersicht
Beschreibung
1-(2-Fluorophenyl)pyrrolidin-2-one is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine and its derivatives, including pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity .Molecular Structure Analysis
The molecular structure of 1-(2-Fluorophenyl)pyrrolidin-2-one is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, allow a greater chance of generating structural diversity .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a cascade of reactions, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of these reactions can be easily tuned by using a specific oxidant and additive .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors
The pyrrolidine ring system has been utilized in the design of kinase inhibitors. Some derivatives of 1-(2-Fluorophenyl)pyrrolidin-2-one exhibit nanomolar activity against specific kinases, such as CK1γ and CK1ε. Further modifications can enhance their selectivity and potency .
Antitubercular Agents
In a related context, researchers have explored pyrrolidin-2-one derivatives for their antitubercular activity. Although not specifically focused on the fluorinated compound, this highlights the broader potential of pyrrolidin-2-ones in combating infectious diseases .
Physicochemical Parameters
Comparing pyrrolidine with parent aromatic pyrrole and cyclopentane, researchers analyze steric factors and other physicochemical parameters to understand structure–activity relationships (SAR).
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as 1-(2-fluorophenyl)pyrrolidin-2-one, have been found to interact with various biological targets .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can interact with their targets in a variety of ways, often influenced by the spatial orientation of substituents and different stereoisomers .
Biochemical Pathways
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids . These compounds could potentially affect multiple biochemical pathways.
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that 1-(2-fluorophenyl)pyrrolidin-2-one could have diverse molecular and cellular effects .
Action Environment
The influence of steric factors on the biological activity of compounds with a pyrrolidine ring has been investigated . This suggests that the action of 1-(2-Fluorophenyl)pyrrolidin-2-one could potentially be influenced by environmental factors.
Safety and Hazards
While the specific safety and hazards of 1-(2-Fluorophenyl)pyrrolidin-2-one were not found in the retrieved papers, it’s important to note that chemicals with similar structures can be hazardous. For example, certain chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to their acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Zukünftige Richtungen
The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that there is potential for future research and development of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZJLVBLNLUDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295680 | |
| Record name | 1-(2-Fluorophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)pyrrolidin-2-one | |
CAS RN |
7661-31-6 | |
| Record name | 1-(2-Fluorophenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7661-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



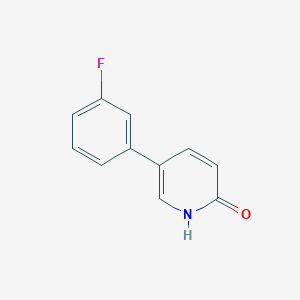
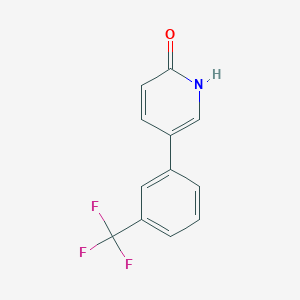


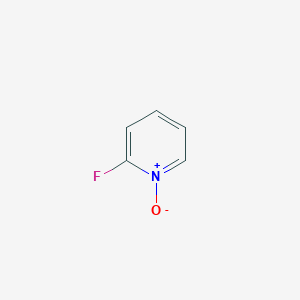

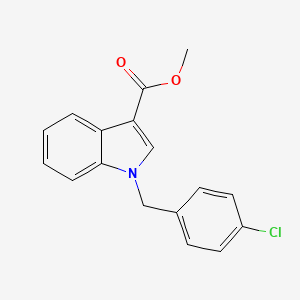

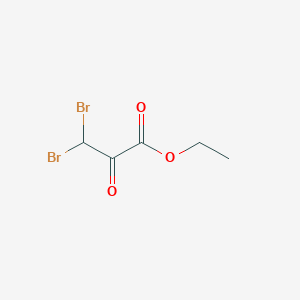

![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)

